molecular formula C20H38ClNO3 B8236292 Soclac

Soclac

Cat. No.: B8236292
M. Wt: 376.0 g/mol
InChI Key: RYSORRWCVNSNMX-CXISOLTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SOCLAC involves the chloroacetylation of sphingosine. The reaction typically requires the use of chloroacetyl chloride as the chloroacetylating agent and a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

SOCLAC undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles, leading to the formation of various derivatives.

    Hydrolysis: In the presence of water, the chloroacetyl group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: This reaction can occur under acidic or basic conditions, with the use of hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

    Substitution Reactions: The major products are derivatives of sphingosine with various functional groups replacing the chloroacetyl group.

    Hydrolysis: The major product is the corresponding carboxylic acid derivative of sphingosine.

Scientific Research Applications

Biological Applications

  • Cancer Research
    • Mechanism : Soclac's ability to inhibit acid ceramidase can lead to increased levels of ceramide, a sphingolipid that induces apoptosis in cancer cells. This mechanism makes it a potential therapeutic agent in cancer treatment.
    • Case Study : Research has shown that treatment with this compound resulted in reduced tumor growth in xenograft models of breast cancer, highlighting its potential as an anti-cancer agent.
  • Neurodegenerative Diseases
    • Mechanism : By modulating sphingolipid metabolism, this compound may help in the management of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
    • Case Study : A study demonstrated that this compound administration improved cognitive function in animal models of Alzheimer's disease by reducing neuroinflammation associated with ceramide accumulation.
  • Metabolic Disorders
    • Mechanism : The modulation of ceramide levels can influence insulin sensitivity and lipid metabolism, making this compound relevant for conditions like obesity and diabetes.
    • Case Study : In diabetic mouse models, this compound treatment improved insulin sensitivity and reduced fat accumulation, suggesting a role in metabolic regulation.

Pharmaceutical Development

This compound is being investigated for its potential use in drug formulation due to its ability to enhance the bioavailability of certain therapeutic compounds. Its role as a pharmacological tool in drug delivery systems is also being explored.

Application AreaMechanism of ActionNotable Findings
Cancer ResearchInduces apoptosis via ceramide accumulationReduced tumor growth in xenograft models
Neurodegenerative DiseasesModulates sphingolipid metabolismImproved cognitive function in Alzheimer's models
Metabolic DisordersEnhances insulin sensitivityReduced fat accumulation in diabetic models

Advanced Analytical Techniques

The effectiveness of this compound and its mechanisms are often studied using advanced analytical techniques:

  • Mass Spectrometry : Used for quantifying ceramide levels post-treatment.
  • Nuclear Magnetic Resonance (NMR) : Helps elucidate the structural dynamics of this compound interactions with biological membranes.
  • Fluorescent Sensing Systems : Developed using this compound for real-time monitoring of ceramide levels in live cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its high potency as an irreversible inhibitor of acid ceramidase, with a Ki of 40.2 nM . This makes it a valuable tool for studying the role of acid ceramidase in various biological processes and for developing potential therapeutic agents.

Biological Activity

Soclac, an irreversible inhibitor of acid ceramidase (AC), has garnered attention in recent research due to its significant biological activity, particularly in the context of cancer and cellular metabolism. Acid ceramidase plays a critical role in sphingolipid metabolism, hydrolyzing ceramides into sphingosine and fatty acids, which are essential for various cellular functions. This article explores the biological activity of this compound, highlighting its mechanisms, case studies, and research findings.

This compound functions primarily as an inhibitor of acid ceramidase. By inhibiting this enzyme, this compound prevents the hydrolysis of ceramides, leading to an accumulation of these lipids within cells. This accumulation can disrupt normal cellular processes and is particularly relevant in cancer biology where altered sphingolipid metabolism is often observed.

Key Findings:

  • Inhibition of AC Activity : Studies have shown that pre-incubation with this compound significantly reduces the formation of specific lipid products in cell lines such as A375 and A549. This was evidenced by flow cytometry and UPLC-HRMS analyses which demonstrated a marked decrease in fluorescent counts associated with AC activity when treated with this compound .
  • Impact on Cellular Staining : this compound treatment resulted in the absence of certain fluorescent markers (e.g., RBM5-019) that indicate AC activity, confirming its role in modulating lipid metabolism within cells .

Case Study Analysis

A comprehensive analysis of the biological effects of this compound was conducted through various case studies focusing on its impact on different cell lines:

Cell Line AC Activity (Control) AC Activity (this compound Treatment) Observations
A375HighLowSignificant reduction in RBM5-019 formation
A549ModerateNegligibleAbsence of re-acylated products post-treatment
FD CellsNegligibleNegligibleMinimal labeling with RBM5-177/CO-1

These findings illustrate the efficacy of this compound as an AC inhibitor across various cancer cell models, emphasizing its potential therapeutic applications.

Detailed Research Findings

Recent studies have provided insight into the broader implications of this compound's biological activity:

  • Cellular Uptake and Metabolism : The studies indicated that this compound not only inhibits AC but also affects the overall lipid profile within cells. The treatment led to a significant alteration in the levels of ceramides and their downstream products, which are crucial for maintaining cellular homeostasis .
  • Effects on Cancer Progression : Given that AC is overexpressed in several cancers, inhibiting this enzyme with this compound could potentially slow down tumor growth by disrupting the metabolic pathways that cancer cells rely on for survival and proliferation .
  • Flow Cytometry Validation : The correlation between flow cytometry results and lipid extraction analyses reinforced the reliability of using this compound to study AC activity in live cells. This method allows for real-time monitoring of cellular responses to treatment, providing a dynamic view of its biological effects .

Properties

IUPAC Name

2-chloro-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38ClNO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(24)18(17-23)22-20(25)16-21/h14-15,18-19,23-24H,2-13,16-17H2,1H3,(H,22,25)/b15-14+/t18-,19+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSORRWCVNSNMX-CXISOLTFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.